molecular formula C17H24N2O3 B13416147 Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate

Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate

Cat. No.: B13416147
M. Wt: 304.4 g/mol
InChI Key: PCFIEJLWZLGRMK-UHFFFAOYSA-N
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Description

Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate is a chemical compound with a complex structure, often used in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate involves several stepsThe final step involves the coupling of the phenylamino group under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow chemistry techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate interaction. The pathways involved include inhibition of key metabolic enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-phenethyl-N-phenylpropionamide
  • N-BOC norfentanyl
  • N-BOC 4-AP

Comparison

Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a different profile of enzyme inhibition and potential therapeutic applications .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 4-(N-propanoylanilino)piperidine-4-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-3-15(20)19(14-8-6-5-7-9-14)17(16(21)22-4-2)10-12-18-13-11-17/h5-9,18H,3-4,10-13H2,1-2H3

InChI Key

PCFIEJLWZLGRMK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OCC

Origin of Product

United States

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